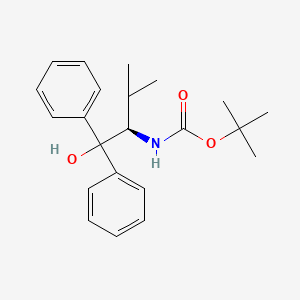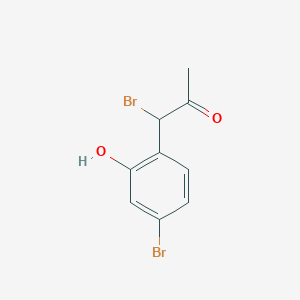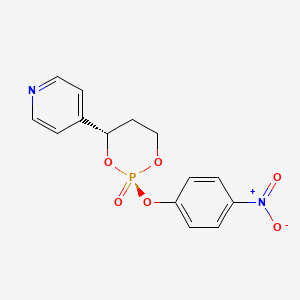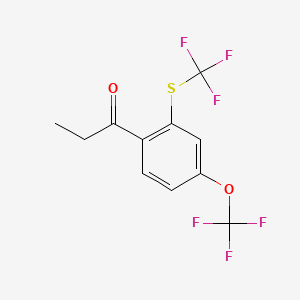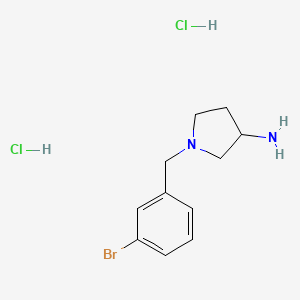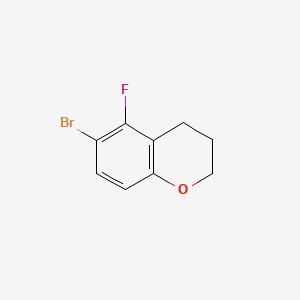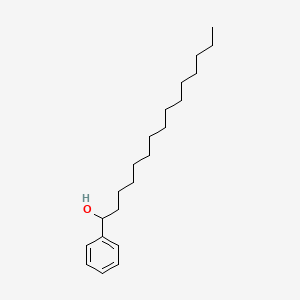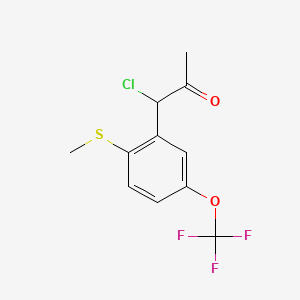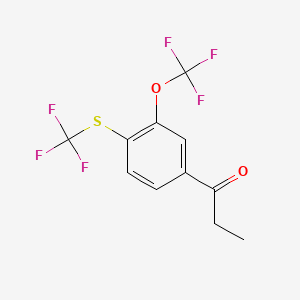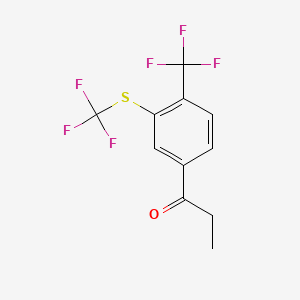
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a benzamide group attached to a hydroxy-methylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: Benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol.
Reaction: The reaction between benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the nucleophile used, but typical reagents include alkyl halides and bases.
Major Products Formed
Oxidation: Formation of (S)-N-(1-oxo-3-methylbutan-2-yl)benzamide.
Reduction: Formation of (S)-N-(1-hydroxy-3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile.
Aplicaciones Científicas De Investigación
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and pain modulation.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The enantiomer of the compound with different stereochemistry.
N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The racemic mixture containing both (S) and ® enantiomers.
N-(1-hydroxy-3-methylbutyl)benzamide: A similar compound with a different substitution pattern on the butyl side chain.
Uniqueness
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the hydroxy group also allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(8-14)13-12(15)10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
Clave InChI |
CPFYFTYVCYKOBY-LLVKDONJSA-N |
SMILES isomérico |
CC(C)[C@@H](CO)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)C(CO)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


